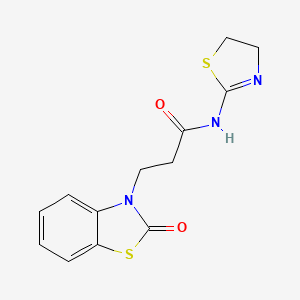

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a heterocyclic compound featuring two distinct moieties: a 4,5-dihydrothiazole ring and a 2-oxobenzothiazole group, linked by a propanamide bridge.

Properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c17-11(15-12-14-6-8-19-12)5-7-16-9-3-1-2-4-10(9)20-13(16)18/h1-4H,5-8H2,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPATJVURHLQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)CCN2C3=CC=CC=C3SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, providing a comprehensive overview of its relevance in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzothiazole moiety, which is known to contribute to various biological activities. Its molecular formula is , and it possesses a molecular weight of approximately 258.3 g/mol.

Synthesis

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide typically involves multi-step reactions starting from readily available thiazole and benzothiazole derivatives. The synthetic route often includes:

- Formation of the thiazole ring.

- Introduction of the benzothiazole moiety.

- Final acylation step to yield the desired propanamide derivative.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . For instance, it has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans. The effectiveness was assessed through disk diffusion assays and showed promising results.

Anticancer Potential

The compound's anticancer potential has been evaluated in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways. The IC50 values for different cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. Docking studies suggest that the compound interacts with key targets such as DNA gyrase in bacteria and Bcl-2 family proteins in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thiazole derivatives, demonstrating that modifications at the benzothiazole position significantly enhanced antimicrobial activity.

- Anticancer Studies : Research conducted on various human cancer cell lines revealed that N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Structural Analysis

Common Features: Propanamide Linker: Both the target compound and N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide share the propanamide backbone, which may influence solubility and conformational flexibility .

Divergent Features: Substituent Variation: The target compound’s dihydrothiazole group contrasts with the cyclohexenylethyl group in its closest analog. The dihydrothiazole’s partial saturation may enhance polarity compared to the hydrophobic cyclohexenyl group. Backbone Differences: Compounds like N-(4-isobutoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide and 4-methyl-N-[(4-methylphenyl)methyl]-2-furo[3,2-c]quinolinecarboxamide exhibit entirely distinct backbones (thiophene carbohydrazide vs. furanoquinoline), likely directing them toward different applications (e.g., antimicrobial vs. kinase inhibition) .

Implications of Structural Differences

- Solubility and Bioavailability : The dihydrothiazole group in the target compound could improve aqueous solubility relative to the cyclohexenylethyl analog, which may favor membrane permeability.

- Electrochemical Properties : The benzothiazolone moiety’s electron-deficient nature might enable redox activity, a trait shared with its analogs but modulated by substituent effects.

- Synthetic Accessibility: The propanamide linker is synthetically tractable, as evidenced by its recurrence in multiple compounds, though substituent introduction (e.g., dihydrothiazole vs. furanoquinoline) demands tailored strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.